N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine

Thermal Stability Synthetic Intermediate Distillation Purity

N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine (CAS 94291-62-0), also named N,11-dimethyl-6H-benzo[b]benzazepin-5-imine, is a dibenzazepine derivative bearing a methylimine substituent at the 10-position of the tricyclic core. With molecular formula C16H16N2 and molecular weight 236.31 g/mol, this compound is the imine (sp²-hybridized C=N) analog of the clinically used tricyclic antidepressant metapramine (CAS 21730-16-5, C16H18N2, MW 238.33), which bears a methylamino (sp³ C–NH) group at the same position.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 94291-62-0
Cat. No. B12686734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine
CAS94291-62-0
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCN=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C
InChIInChI=1S/C16H16N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10H,11H2,1-2H3
InChIKeyGBGAKVVPCIFCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine (CAS 94291-62-0): Core Identity and Structural Context for Procurement Decisions


N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine (CAS 94291-62-0), also named N,11-dimethyl-6H-benzo[b][1]benzazepin-5-imine, is a dibenzazepine derivative bearing a methylimine substituent at the 10-position of the tricyclic core . With molecular formula C16H16N2 and molecular weight 236.31 g/mol, this compound is the imine (sp²-hybridized C=N) analog of the clinically used tricyclic antidepressant metapramine (CAS 21730-16-5, C16H18N2, MW 238.33), which bears a methylamino (sp³ C–NH) group at the same position [1]. The compound exists as the free base; its oxalate salt form is also commercially available under CAS 94291-63-1 . It belongs to the broader 10,11-dihydrodibenzazepine class that includes pharmacologically significant agents such as imipramine, desipramine, and the anticonvulsant carbamazepine [2].

Why N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine Cannot Be Interchanged with Generic Dibenzazepine Analogs


The substitution of 10,11-dihydrodibenzazepine analogs at the 10-position—whether imine (C=N), secondary amine (C–NH), tertiary amine (C–NR₂), or ketone (C=O)—produces profound differences in physicochemical properties, chemical reactivity, and biological target engagement that preclude simple interchange. In this compound class, the secondary methylamines of the dihydrodibenzazepine series demonstrate greater norepinephrine uptake inhibition potency than their primary or tertiary amine counterparts, establishing that even minor alterations at the 10-position nitrogen substantially shift pharmacological profile [1]. The target compound bearing a 10-ylidene (imine) functionality possesses an sp²-hybridized nitrogen with a C=N double bond, which fundamentally alters its electronic distribution, hydrogen-bonding capacity, basicity, and metabolic susceptibility relative to the sp³-amine form found in metapramine [2]. These differences manifest in measurable physical properties including boiling point, flash point, density, and vapor pressure, all of which directly impact handling, storage, formulation, and analytical method development .

Quantitative Differentiation Evidence for N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine (CAS 94291-62-0) Against the Closest Analogs


Boiling Point Elevation of ~19°C Versus Metapramine Confers Higher Thermal Tolerance in High-Temperature Synthetic and Analytical Protocols

The target imine compound exhibits a boiling point of 370°C at 760 mmHg, which is approximately 19°C higher than the 350.8°C (predicted) boiling point of its reduced amine analog metapramine (CAS 21730-16-5) . This difference, while both values are computed/predicted, reflects the electronic consequences of the C=N double bond: the imine group engages in stronger intermolecular dipole-dipole interactions than the corresponding secondary amine, elevating the energy required for vaporization. The higher boiling point translates into a wider operational temperature window for reactions conducted at elevated temperatures, greater tolerance in GC injection port conditions, and reduced volatility losses during solvent evaporation steps .

Thermal Stability Synthetic Intermediate Distillation Purity GC Analysis

Flash Point Advantage of ~37°C Over Metapramine Reduces Fire Hazard Classification in Solvent-Based Processing

The target imine compound has a flash point of 177.6°C, which is approximately 36.9°C higher than the 140.7°C flash point reported for metapramine . Under many regulatory frameworks (e.g., GHS, OSHA), this elevated flash point may shift the compound into a less stringent flammability category, reducing storage infrastructure requirements and insurance costs for facilities handling bulk quantities. The difference arises from the lower vapor pressure of the imine form (1.14E-05 mmHg at 25°C) compared to the amine form (4.27E-05 mmHg at 25°C)—a ~3.7-fold reduction in equilibrium vapor phase concentration that directly suppresses ignitability .

Process Safety Flash Point Solvent Handling Scale-up

Imine (sp²) Versus Amine (sp³) Hybridization at the 10-Position Drives Differential Chemical Reactivity, Salt Formation, and Metabolic Stability

The defining structural feature of CAS 94291-62-0 is the 10-ylidene (C=N) imine group, which contrasts with the 10-amino (C–NH) secondary amine present in metapramine. This hybridization difference has direct consequences: (i) the imine nitrogen is non-basic (pKa of protonated imines is typically ~5–7 versus ~9–11 for secondary alkylamines), meaning the target compound cannot form stable hydrochloride or fumarate salts at the 10-position nitrogen under physiological or standard formulation conditions [1]; (ii) the C=N bond is susceptible to hydrolysis under aqueous acidic conditions, regenerating the corresponding ketone (5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one, CAS 4904-83-0), a degradation pathway not shared by the amine analog ; (iii) the sp² geometry imposes a planar configuration at the 10-position, whereas the sp³ amine adopts a tetrahedral geometry capable of forming additional hydrogen bonds as a donor . In the broader dibenzazepine SAR context, secondary methylamines at the 10-position demonstrated greater norepinephrine uptake inhibition than primary or tertiary amines, indicating that stereoelectronic properties at this position are critical determinants of biological activity [2].

Imine Reactivity Salt Formation Metabolic Stability Hydrolysis Susceptibility

Lower Vapor Pressure (~3.7-Fold Reduction vs. Metapramine) Reduces Evaporative Loss During Long-Term Ambient Storage

The target compound has a vapor pressure of 1.14E-05 mmHg at 25°C, which is approximately 3.7-fold lower than the 4.27E-05 mmHg reported for metapramine at the same temperature . For laboratories and compound management facilities storing milligram to gram quantities under ambient conditions over months to years, this difference reduces the rate of evaporative mass loss through container headspace. While both compounds are low-volatility solids at room temperature, the ~3.7× difference becomes operationally meaningful when considering cumulative losses from repeatedly opened vials, long-term stability study designs, or automated compound library storage where mass integrity over time is critical [1].

Storage Stability Vapor Pressure Shelf Life Inventory Management

Refractive Index Differential (Δn ~0.028) Enables Discrimination of Imine vs. Amine Forms by Refractometric Detection in HPLC and Preparative Chromatography

The target imine exhibits a refractive index of 1.605, while metapramine (the amine comparator) has a reported refractive index of 1.633, yielding a differential of Δn ≈ 0.028 . This difference, while modest, is sufficient for refractive index (RI) detectors commonly employed in HPLC and preparative chromatography systems, where baseline resolution of closely related compounds can be achieved. For quality control laboratories monitoring the reduction of the imine to the amine (or the oxidation of the amine to the imine) as a process impurity or degradation product, this RI differential provides a complementary detection modality to UV absorbance, which may be less discriminatory if both compounds share similar chromophores [1].

Refractive Index Detection Chromatographic Purity Analytical QC Process Analytical Technology

Metapramine Demonstrates Validated In Vivo Antidepressant and Antinociceptive Activity; the Imine Form Serves as a Distinct Pharmacological Probe for Assessing the Contribution of 10-Position Hybridization to Target Engagement

Metapramine (the amine comparator) is an established tricyclic antidepressant that inhibits norepinephrine reuptake without affecting serotonin or dopamine reuptake, and acts as a low-affinity antagonist of the NMDA receptor complex channel [1]. In rodent models, metapramine exhibits antinociceptive activity and demonstrates rapid brain penetration (brain Tmax = 10 min, brain T½ = 40 min in mice) [2]. The target imine compound (CAS 94291-62-0) has not been independently characterized for these activities in the peer-reviewed literature. However, its structural relationship to metapramine—differing only in hybridization at the 10-position nitrogen—makes it a valuable matched-pair comparator for structure-activity relationship (SAR) studies designed to isolate the contribution of amine basicity, hydrogen-bond donor capacity, and molecular geometry to norepinephrine transporter binding and NMDA receptor modulation [3]. The class-level SAR established for dihydrodibenzazepines demonstrates that secondary methylamines at the 10-position exhibit greater norepinephrine uptake inhibition potency than primary or tertiary amines, underscoring the functional sensitivity of this molecular position [4].

Norepinephrine Reuptake NMDA Antagonism Antidepressant Screening Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine (CAS 94291-62-0)


Matched-Pair SAR Probe for Norepinephrine Transporter Pharmacophore Elucidation

The imine form (CAS 94291-62-0) serves as a structurally precise comparator to metapramine in studies designed to isolate the contribution of the 10-position amine basicity and hydrogen-bond donor capacity to norepinephrine transporter binding. In side-by-side in vitro uptake assays using rat cortical synaptosomes or transfected cell lines, the differential activity between the imine (non-basic, non-HBD) and amine (basic, HBD) forms directly quantifies the role of protonation state in target engagement, providing SAR data that cannot be obtained from more structurally distant TCA comparators such as imipramine or desipramine [1][2].

Synthetic Intermediate for Imine Reductase (IRED) Biocatalysis Substrate Screening

The C=N imine bond at the 10-position makes CAS 94291-62-0 a candidate substrate for imine reductase (IRED) enzyme panels used in biocatalytic amine synthesis. The dibenzazepine scaffold represents a sterically demanding, heterocyclic imine substrate class that can be used to probe the substrate scope and enantioselectivity of engineered IREDs, where the reduction product would be the corresponding chiral amine (metapramine scaffold) [3]. The physical property differences established in Section 3 (refractive index, boiling point) enable straightforward reaction monitoring by RI detection or GC.

Thermal Stability-Advantaged Process Intermediate for High-Temperature Amidination or Multicomponent Reactions

With a boiling point of 370°C and a flash point of 177.6°C—both substantially higher than those of metapramine—CAS 94291-62-0 is better suited as a reaction component in synthetic sequences requiring sustained temperatures above 150°C, such as microwave-assisted condensations, amidination reactions with amines, or multicomponent reactions (e.g., Ugi-type processes) where the imine electrophilicity is exploited for C–N bond formation . The higher flash point also reduces the risk classification burden during process safety assessments for scale-up campaigns.

Reference Standard for Chromatographic Method Development in Dibenzazepine Process Chemistry

The distinct refractive index (1.605) and retention characteristics relative to metapramine (n = 1.633) enable CAS 94291-62-0 to serve as a system suitability standard or process impurity marker in HPLC-RI methods monitoring the reduction of imine intermediates to amine APIs in dibenzazepine manufacturing. Its use as a characterized reference material supports method validation per ICH Q2(R1) guidelines when developing purity methods for metapramine or related 10-substituted dihydrodibenzazepines [4].

Quote Request

Request a Quote for N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.